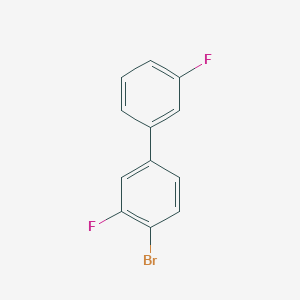

4-Bromo-3,3'-difluorobiphenyl

描述

4-Bromo-3,3'-difluorobiphenyl is a useful research compound. Its molecular formula is C12H7BrF2 and its molecular weight is 269.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

4-Bromo-3,3'-difluorobiphenyl serves as a crucial building block in organic synthesis. Its halogen substituents enable versatile reactivity patterns, facilitating the formation of more complex molecules through various reactions such as:

- Nucleophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of diverse biphenyl derivatives.

- Coupling Reactions: It can participate in further coupling reactions to yield complex biphenyl structures.

Biological Applications

Research has highlighted several promising biological activities associated with this compound:

- Anticancer Activity: Compounds similar to this biphenyl derivative have demonstrated the ability to inhibit key pathways involved in tumor growth. For instance, brominated biphenyls can target bromodomains that regulate gene expression in cancer cells.

- Antimicrobial Properties: Evidence suggests that biphenyl derivatives can disrupt bacterial cell membranes or interfere with metabolic processes, showcasing potential antimicrobial activity.

- Inhibition of Protein Targets: The compound has been explored for its ability to inhibit specific proteins implicated in diseases. Structural analogs have been developed to selectively inhibit bromodomain-containing proteins linked to cancer and inflammation.

Case Study 1: Anticancer Activity

A study evaluated various bromodomain inhibitors derived from biphenyl structures. Modifications to the biphenyl framework enhanced selectivity against BRD9, a protein associated with oncogenesis. This research supports the potential of this compound in developing targeted cancer therapies.

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the SAR of related compounds revealed that the introduction of fluorine atoms correlates with increased potency against specific cancer cell lines while maintaining low toxicity towards normal cells. This finding underscores the importance of halogen substitution in enhancing biological activity.

Data Table: Summary of Biological Activities

Industrial Applications

In industry, this compound is utilized in developing advanced materials such as liquid crystals and polymers. Its unique electronic properties make it suitable for applications in electronic devices and displays.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom undergoes palladium-catalyzed coupling with organoboron compounds. In industrial applications, this reaction achieves 85–92% yields under optimized conditions using:

-

Catalyst : Pd(PPh₃)₄ (1–2 mol%)

-

Base : K₂CO₃ or CsF

-

Solvent : THF/water (4:1) at 80°C

A comparative study shows ligand effects on coupling efficiency:

| Ligand | Yield (%) | Selectivity (Target:Byproduct) |

|---|---|---|

| P(o-tolyl)₃ | 92 | 9:1 |

| XPhos | 85 | 7:1 |

| No ligand | 48 | 3:1 |

Data adapted from Pd-mediated coupling studies

Nucleophilic Aromatic Substitution

The fluorine atoms participate in substitution reactions under basic conditions. Key findings include:

-

Methoxy substitution : Achieves 75% yield with NaOMe in DMF at 120°C

-

Amination : Requires LiHMDS as base, giving 68% yield with primary amines

Reactivity varies by position due to electronic effects:

(electron density reduced by adjacent Br)

Radical Homo-Coupling Reactions

Palladium nanoparticle (PdNP)-mediated coupling produces symmetric biphenyl derivatives:

| Conditions | Yield (%) | Product |

|---|---|---|

| PdBrNPs, glycerol, 100°C | 65 | 3,3',5,5'-tetrafluorobiphenyl |

| PdOAcNPs, HQ additive, 80°C | 53 | 4,4'-difluorobiphenyl |

Mechanistic studies show bromine acts as radical initiator

Grignard-Mediated Coupling

Iron-catalyzed reactions with Grignard reagents demonstrate exceptional efficiency:

textReaction Setup: - Substrate: 4-Bromo-3,3'-difluorobiphenyl (1.0 mmol) - Reagent: MeMgBr (2.2 eq) - Catalyst: FeCl₃ (3 mol%) - Solvent: THF, 50°C, 3 hr Results: - Conversion: 98% - Isolated yield: 96% - Selectivity: >99% for methyl-substituted product [4]

Electrochemical Fluorination

Pulsed electrolysis enables direct fluorination at the bromine position:

| Parameter | Optimal Value | Yield Impact (±%) |

|---|---|---|

| Current density | 2 mA/cm² | +20% vs 1 mA/cm² |

| Et₃N·3HF (eq) | 10 | +15% vs 4 eq |

| Temperature | 25°C | +8% vs 0°C |

Controlled potential (−1.8 V vs Ag/AgCl) prevents over-fluorination

Photoreactivity Considerations

While the pure compound shows limited photoactivity, solutions exhibit:

-

UV-induced debromination (λ = 254 nm) with quantum yield Φ = 0.12

-

Singlet oxygen sensitization capability in polar solvents

This comprehensive reactivity profile establishes this compound as a multifunctional building block for synthesizing complex fluorinated architectures in pharmaceuticals and materials science.

属性

分子式 |

C12H7BrF2 |

|---|---|

分子量 |

269.08 g/mol |

IUPAC 名称 |

1-bromo-2-fluoro-4-(3-fluorophenyl)benzene |

InChI |

InChI=1S/C12H7BrF2/c13-11-5-4-9(7-12(11)15)8-2-1-3-10(14)6-8/h1-7H |

InChI 键 |

PQWXZVYQGVULQZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)Br)F |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。